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Compound of Interest

1-(2,2-Dimethoxyethyl)-2-
Compound Name:
nitrobenzene

cat. No.: B1311213

An In-depth Technical Guide to 1-(2,2-
Dimethoxyethyl)-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for 1-(2,2-Dimethoxyethyl)-2-
nitrobenzene. This guide compiles the available information and provides data from related
compounds for reference. All data presented for compounds other than 1-(2,2-
Dimethoxyethyl)-2-nitrobenzene should be considered as estimations and not as
experimentally determined values for the target compound.

Introduction

1-(2,2-Dimethoxyethyl)-2-nitrobenzene, also known as ortho-nitrophenylacetaldehyde
dimethyl acetal, is an organic compound with the chemical formula C10H13NOa. Its structure
features a nitro group and a dimethoxyethyl group attached to a benzene ring in an ortho
configuration. This compound is of interest to researchers in organic synthesis and medicinal
chemistry as a potential intermediate or building block for more complex molecules. The
presence of both a nitroaromatic system and a protected aldehyde functionality (acetal) offers a
range of possibilities for chemical transformations.

Physicochemical Properties
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There is a notable absence of experimentally determined physical and chemical properties for
1-(2,2-Dimethoxyethyl)-2-nitrobenzene in publicly accessible literature. The following tables
provide basic identifiers for the target compound and a compilation of experimental and
predicted data for structurally related compounds to offer a comparative perspective.

Compound Identification

Property Value Source
CAS Number 79844-33-0 [1]
Molecular Formula C10H13NOa [1]
Molecular Weight 211.21 g/mol [1]
1-(2,2-Dimethoxyethyl)-2-
IUPAC Name _( yethy)
nitrobenzene
o-Nitrophenylacetaldehyde
Synonyms

dimethyl acetal

Predicted and Comparative Physical Properties

No experimental data for the target compound was found. The table below presents predicted
data for a closely related compound and experimental data for a precursor.

1-(2,2-Dimethoxyethyl)-4,5- Phenylacetaldehyde

Property dimethyl-2-nitrobenzene dimethyl acetal
(Predicted) (Experimental)

Boiling Point 3229+37.0°C 219-221 °C at 754 mmHg

Density 1.124 + 0.06 g/cm?3 1.004 g/mL at 25 °C

Refractive Index - n20/D 1.493

Source for 1-(2,2-dimethoxyethyl)-4,5-dimethyl-2-nitrobenzene data:[2]. Source for
Phenylacetaldehyde dimethyl acetal data:[3].

Chemical Properties and Reactivity
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The reactivity of 1-(2,2-Dimethoxyethyl)-2-nitrobenzene is dictated by its two primary
functional groups: the nitroaromatic ring and the dimethyl acetal.[4]

» Nitroaromatic Group: The nitro group is strongly electron-withdrawing, which deactivates the
benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to
the meta-position.[4] Conversely, it activates the ring for nucleophilic aromatic substitution.
The nitro group can be readily reduced to an amino group, providing a key transformation for
the synthesis of anilines.[4]

o Dimethyl Acetal Group: The dimethyl acetal serves as a protecting group for the aldehyde
functionality.[4] Acetals are stable under neutral to strongly basic conditions but are readily
hydrolyzed back to the corresponding aldehyde in the presence of aqueous acid.[5][6] This
allows for the unmasking of the aldehyde at a desired stage in a synthetic sequence.

Experimental Protocols

No specific experimental protocols for the synthesis or analysis of 1-(2,2-Dimethoxyethyl)-2-
nitrobenzene were found in the searched literature. The following are generalized or
analogous protocols that may be adapted.

Synthesis

A plausible synthetic route to 1-(2,2-Dimethoxyethyl)-2-nitrobenzene is the nitration of (2,2-
dimethoxyethyl)benzene. A general procedure for the nitration of an activated benzene ring is
as follows:

Analogous Synthesis: Nitration of an Aromatic Compound

o Preparation of Nitrating Mixture: A mixture of concentrated nitric acid and concentrated
sulfuric acid (mixed acid) is carefully prepared by slowly adding nitric acid to sulfuric acid
while cooling in an ice bath.

o Reaction: The starting material, (2,2-dimethoxyethyl)benzene, is dissolved in a suitable
solvent (e.g., dichloromethane) and cooled in an ice bath. The cold mixed acid is then added
dropwise to the solution with vigorous stirring, maintaining a low temperature (typically 0-10
°C).
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e Quenching: After the reaction is complete (monitored by TLC), the reaction mixture is poured
onto crushed ice.

» Work-up: The organic layer is separated, and the aqueous layer is extracted with a suitable
organic solvent. The combined organic layers are washed with water, a saturated sodium
bicarbonate solution, and brine, and then dried over an anhydrous salt (e.g., Na2S0a).

 Purification: The solvent is removed under reduced pressure, and the crude product is
purified by column chromatography on silica gel to yield the desired ortho and para isomers.

This is a generalized protocol and would require optimization for the specific substrate.

Analytical Methods

Nitroaromatic compounds are typically analyzed using chromatographic techniques.

e Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the
analysis of volatile and semi-volatile nitroaromatic compounds.

e High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common
method for the analysis of nitroaromatics, particularly for less volatile compounds or for
monitoring reaction progress.

Spectroscopic Data

No experimental spectra for 1-(2,2-Dimethoxyethyl)-2-nitrobenzene are available. The
following describes the expected spectral characteristics based on the functional groups
present and data from related compounds.

'H NMR Spectroscopy

Based on the structure and data for similar compounds, the expected proton NMR signals are:

e Aromatic Protons: Signals in the range of 7.0-8.5 ppm. The ortho-substitution pattern will
lead to a complex splitting pattern. For nitrobenzene, the ortho protons are the most
deshielded.[7]

o Acetal Methine Proton (-CH(OCHs)2): A triplet around 4.5-5.0 ppm.
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» Methylene Protons (-CHz-): A doublet coupled to the acetal methine proton, likely in the
range of 3.0-3.5 ppm.

o Methoxy Protons (-OCHs): A singlet integrating to six protons, typically around 3.3-3.6 ppm.

3C NMR Spectroscopy

Expected carbon NMR signals include:

o Aromatic Carbons: Signals between 120-150 ppm. The carbon bearing the nitro group (ipso-
carbon) will be significantly deshielded. For nitrobenzene, the ipso-carbon appears around
148 ppm.[7]

o Acetal Carbon (-CH(OCHs)z2): A signal around 100-105 ppm.
* Methylene Carbon (-CHz-): A signal in the range of 35-45 ppm.

e Methoxy Carbons (-OCHs): A signal around 50-55 ppm.

Infrared (IR) Spectroscopy

Characteristic IR absorption bands are expected for the functional groups:

 Nitro Group (NO2z): Strong asymmetric and symmetric stretching vibrations around 1520-
1560 cm~! and 1345-1385 cm™1, respectively.

e C-O (Acetal): Stretching vibrations in the region of 1050-1150 cm~1.
e Aromatic C-H: Stretching vibrations above 3000 cm~2.

e Aromatic C=C: Stretching vibrations in the 1450-1600 cm~1 region.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M*) would be expected at m/z 211. Common
fragmentation patterns would likely involve the loss of a methoxy group (-OCHs) to give a
fragment at m/z 180, and cleavage of the C-C bond between the methylene and the acetal
carbon.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://chemistry.stackexchange.com/questions/85248/nitrobenzene-and-other-monosubstituted-benzenes-1h-vs-13c-nmr-assignments
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Safety and Handling

No specific Safety Data Sheet (SDS) for 1-(2,2-Dimethoxyethyl)-2-nitrobenzene is available.
The following are general safety precautions for handling nitroaromatic compounds.

Nitroaromatic compounds are often toxic and should be handled with appropriate care.[8][9]
They can be harmful if inhaled, ingested, or absorbed through the skin. It is crucial to work in a
well-ventilated fume hood and wear appropriate personal protective equipment (PPE),
including safety goggles, gloves, and a lab coat.[10] Aromatic nitro compounds can be
oxidizing agents and may react vigorously with reducing agents.[11] They may also be
sensitive to light and heat.[11] Always consult the SDS for any chemical before use and follow
established laboratory safety procedures.[10]
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Caption: A simplified workflow for the synthesis of 1-(2,2-Dimethoxyethyl)-2-nitrobenzene.

Reactivity of Functional Groups
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Caption: Key chemical transformations of the nitro and acetal functional groups.
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Caption: Stepwise mechanism for the acid-catalyzed hydrolysis of an acetal to an aldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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